3-(aminomethyl)-N-methylpyridin-2-amine

Descripción general

Descripción

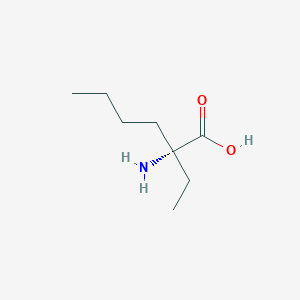

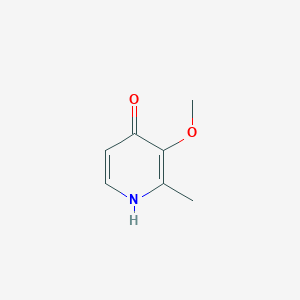

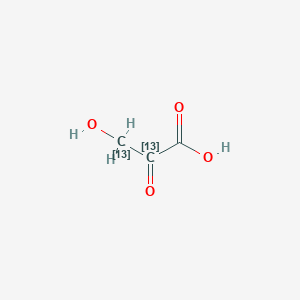

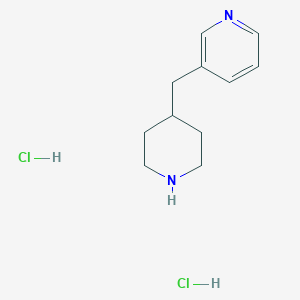

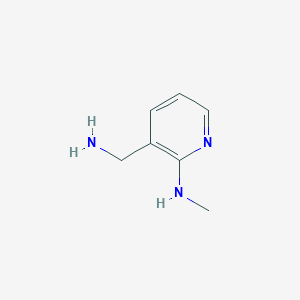

The compound “3-(aminomethyl)-N-methylpyridin-2-amine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has an aminomethyl group (-NH-CH2-) and a methylamine group (-NH-CH3) attached to the pyridine ring .

Molecular Structure Analysis

The molecular structure would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, with the aminomethyl and methylamine groups attached at the 3rd position of the ring .Chemical Reactions Analysis

Amines, such as the aminomethyl and methylamine groups in this compound, are generally basic and can participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents. Amines generally have higher boiling points than similar-sized molecules that lack nitrogen .Aplicaciones Científicas De Investigación

- Scientific Field : Organic Chemistry

- Summary of the Application : AMPBH is used as an intermediate in various chemical reactions. It’s particularly involved in Suzuki-Miyaura reactions, which are used to couple boronic acids with various carbon electrophiles .

- Methods of Application or Experimental Procedures : The specific procedures can vary depending on the reaction. In general, Suzuki-Miyaura reactions involve the use of a palladium catalyst and a base. The boronic acid (in this case, AMPBH) is coupled with an organic halide or a similar compound .

- Results or Outcomes : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) This is an organic compound with the molecular formula

H2NC6H4CO2H

. It is a white solid that is only slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .Muscarinic Receptor Agonists and Antagonists

A comprehensive review of pharmacological and medical aspects of the muscarinic class of acetylcholine agonists and antagonists is presented. The therapeutic benefits of achieving receptor subtype selectivity are outlined and applications in the treatment of Alzheimer’s disease are discussed .

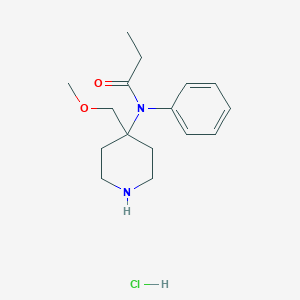

S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)

This is a well-known anticonvulsant drug. The synthesis stages of S-pregabalin were optimized in a study .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(aminomethyl)-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYVKGUNRCIJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-methylpyridin-2-amine | |

CAS RN |

120182-89-0 | |

| Record name | 3-(aminomethyl)-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.